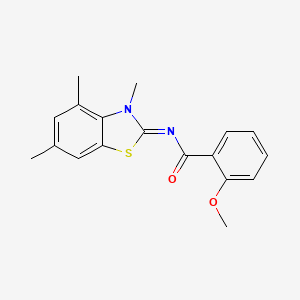

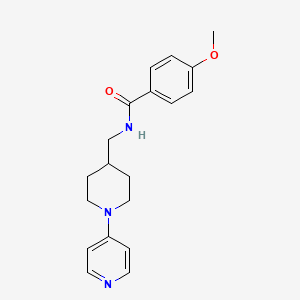

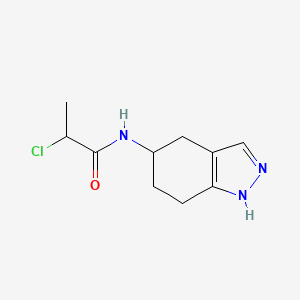

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various research applications.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Nonionic Surfactant Applications

A study by Abdelmajeid, Amine, and Hassan (2017) detailed the synthesis of novel scaffolds including Thiadiazolyl Piperidine from stearic acid, leading to the creation of nonionic surfactants. These compounds were evaluated for their antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in microbiological applications. Additionally, the physico-chemical, surface properties, and biodegradability of the synthesized non-ionic surfactants were assessed, suggesting their utility in diverse scientific research and industrial applications (Abdelmajeid, Amine, & Hassan, 2017).

Potential Drug Candidates for Alzheimer’s Disease

Rehman et al. (2018) synthesized new N-substituted derivatives targeting Alzheimer’s disease. This work underscores the significance of thiadiazole and piperidine derivatives in developing therapeutic agents for neurodegenerative disorders. The compounds exhibited enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s pathology, and were evaluated for haemolytic activity to assess their safety as drug candidates (Rehman et al., 2018).

Antimicrobial and Antitumor Activities

Studies have also delved into the antimicrobial and antitumor potential of thiadiazole and piperidine derivatives. For instance, Foroumadi et al. (2007) synthesized N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, demonstrating significant antibacterial activity against Gram-positive bacteria. This suggests the applicability of such compounds in combating bacterial infections (Foroumadi et al., 2007). Additionally, Hamama et al. (2013) evaluated the antitumor and antioxidant activities of N-substituted-2-amino-1,3,4-thiadiazoles, highlighting the therapeutic potential of these derivatives in cancer treatment and prevention of oxidative stress-related diseases (Hamama et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4, this compound can halt cell cycle progression, which is particularly useful in the treatment of proliferative diseases like cancer .

Mode of Action

This compound acts as a CDK4 inhibitor . It binds to the ATP-binding pocket of CDK4, preventing ATP from binding and thus inhibiting the kinase activity of CDK4 . This stops the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The main biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK4, the compound prevents the progression from the G1 to S phase of the cell cycle, effectively halting cell division . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .

Result of Action

The primary result of the action of this compound is the inhibition of cell division , particularly in cancer cells . By halting the cell cycle, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells . This makes it a potential therapeutic agent for the treatment of various types of cancer .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrClN4OS/c15-9-1-2-12(16)11(7-9)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPSTDVWXAIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-bromo-2-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)

![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)